2-Chloro-4-(methylsulfanyl)benzoic acid
Description
Contextualization within Aromatic Carboxylic Acid Chemistry
2-Chloro-4-(methylsulfanyl)benzoic acid, with the chemical formula C₈H₇ClO₂S, is a substituted derivative of benzoic acid. Aromatic carboxylic acids are a foundational class of organic compounds characterized by a carboxyl group (-COOH) attached directly to an aromatic ring. The properties and reactivity of these molecules are significantly influenced by the nature and position of other substituents on the ring.
In this specific molecule, three key functional groups are present:
Carboxyl Group (-COOH): This group is acidic and directs electrophilic aromatic substitution primarily to the meta-position.
Chlorine Atom (-Cl): Located at the ortho-position relative to the carboxyl group, chlorine is an electron-withdrawing group due to its electronegativity (inductive effect) but also a weak deactivator.
Methylsulfanyl Group (-SCH₃): Positioned at the para-position, the methylsulfanyl (or thioanisole) group is considered an electron-donating group through resonance, capable of influencing the electron density of the aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇ClO₂S |
| Molecular Weight | 202.66 g/mol |
| CAS Number | 1079360-49-8 |
| Appearance | Solid (form may vary) |
Significance as a Key Intermediate in Organic Synthesis
Substituted benzoic acids are critical building blocks in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. This compound serves as a key intermediate, primarily valued for the reactive handles provided by its functional groups.
The most prominent role of this compound is as a precursor to its oxidized form, 2-Chloro-4-(methylsulfonyl)benzoic acid. The sulfur atom in the methylsulfanyl group is readily oxidized to a sulfonyl group (-SO₂CH₃), which is a strong electron-withdrawing group. This transformation dramatically alters the electronic properties of the molecule and is a crucial step in the synthesis of certain herbicides. The resulting sulfonyl derivative is a documented intermediate in the production of the herbicide Sulcotrione.
The synthetic utility of this compound lies in the potential for selective modification of its functional groups:
The carboxyl group can undergo esterification or be converted to an acid chloride, enabling amide bond formation and other coupling reactions.
The aromatic ring can be subject to further substitution reactions, with the existing groups directing the position of new entrants.
The sulfanyl group can be oxidized, as mentioned, or participate in reactions characteristic of thioethers.
This versatility makes it a valuable starting material for creating a library of more complex derivative compounds for screening in drug discovery and materials science.
Overview of Current Research Trends and Future Directions
While the primary industrial application of this compound's derivatives is established in the agrochemical sector, broader research trends in related areas suggest potential future directions. The focus of modern organic chemistry on C-H functionalization, metallaphotoredox catalysis, and the development of novel functional materials opens new avenues for molecules of this class. nih.govnih.gov
Current research trends applicable to this compound and its derivatives include:
Novel Catalytic Methods: There is ongoing interest in developing more efficient and sustainable methods for the synthesis and functionalization of aromatic compounds. nih.gov Research into metallaphotoredox catalysis, for instance, allows for the use of carboxylic acids as adaptive functional groups in a variety of transformations, which could enable new synthetic routes starting from this compound. nih.gov
Exploration of Thioether Chemistry: The chemistry of thioanisoles and related thioethers is an active area of research. The development of new reactions that selectively target the C-S bond or the sulfur atom could unlock new synthetic pathways and applications for this molecule.
Materials Science Applications: Aromatic acids and their derivatives are sometimes used as linkers in the creation of metal-organic frameworks (MOFs) or as functional groups on the surface of nanomaterials. researchgate.net The specific geometry and electronic properties of this compound could be explored for the development of new functional materials with unique adsorption or catalytic properties. mdpi.com
Future research may focus on leveraging the unique substitution pattern of this molecule to synthesize novel pharmaceutical scaffolds or specialized polymers. As synthetic methodologies become more advanced, the potential to precisely and efficiently modify such multifunctional building blocks will likely lead to their application in fields beyond their current established roles.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUJNPZAMCELAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079360-49-8 | |
| Record name | 2-chloro-4-(methylsulfanyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Preparation
Strategies for Carbon-Sulfur Bond Formation and Oxidation
The introduction and subsequent oxidation of the sulfur-containing functional group is a critical phase in the synthesis. Methodologies range from the direct oxidation of a pre-existing methylsulfide group to the construction of the sulfonyl group from other functionalities.
A common and direct route involves the oxidation of an aromatic methylsulfide (thioether). This transformation is typically a stepwise process, first converting the sulfide (B99878) to a sulfoxide (B87167) and then further oxidizing it to the corresponding sulfone. nih.govresearchgate.net The oxidation of sulfides to sulfones is a fundamental transformation in organic synthesis. orientjchem.org
A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide, peracids (like m-chloroperbenzoic acid), and permanganates. orientjchem.orgorganic-chemistry.org The selectivity of the reaction—stopping at the sulfoxide or proceeding to the sulfone—can often be controlled by the choice of reagent, stoichiometry, and reaction conditions such as temperature. researchgate.netorganic-chemistry.org For instance, the oxidation of 4-(methylthio)benzoic acid has been demonstrated using a catalytic system of sodium nitrite (B80452) and bromine with oxygen, showing that the oxidation can be performed after the benzoic acid moiety is already in place. mdpi.com The sulfoxide and sulfone groups are powerful electron-withdrawing groups, which is a significant change from the sulfide group that can act as a weak acceptor or a strong donor depending on the aromatic system. nih.gov
Table 1: Common Oxidizing Agents for Sulfide to Sulfone Conversion
| Oxidizing Agent | Typical Conditions | Selectivity Control |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst (e.g., tantalum carbide, niobium carbide) at room temperature. organic-chemistry.org | Catalyst choice can influence selectivity for sulfoxide vs. sulfone. organic-chemistry.org |
| m-Chloroperbenzoic acid (m-CPBA) | Stoichiometric use; 1 equivalent for sulfoxide, 2+ equivalents for sulfone. nih.gov | Controlled by the amount of m-CPBA used. nih.gov |
| Potassium Permanganate (KMnO₄) | Strong oxidant, often leads directly to the sulfone. orientjchem.org | Generally proceeds to the highest oxidation state. |
This table is generated based on data from cited research articles.
An alternative to oxidizing a sulfide is to construct the sulfonyl group through sulfonylation reactions. This approach involves forming a carbon-sulfur bond with the sulfur atom already at a higher oxidation state. One documented method for preparing 2-chloro-4-(methylsulfonyl)benzoic acid begins with a precursor like 2-chloro-4-(chlorosulfonyl)benzoyl chloride or 2-chloro-4-(chlorosulfonyl)benzoic acid. prepchem.comgoogleapis.com
Approaches for Benzoic Acid Moiety Construction
The formation of the carboxylic acid group is another cornerstone of the synthesis. This is typically achieved by the oxidation of an aromatic methyl group on a suitable precursor.
The conversion of an alkylbenzene, such as a substituted toluene (B28343), into the corresponding benzoic acid is a robust and widely used industrial process. ncert.nic.in The entire side chain, regardless of its length, is typically oxidized to a carboxyl group, while tertiary alkyl groups are resistant to this reaction. ncert.nic.inlibretexts.org For the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid, the starting material is often 2-chloro-4-methylsulfonyltoluene. google.comgoogle.com However, the presence of strong electron-withdrawing groups, such as the ortho-chloro and para-methylsulfonyl substituents, makes the oxidation of the methyl group more challenging. google.com
Nitric acid is a powerful oxidizing agent capable of converting aromatic methyl groups to carboxylic acids, a process often carried out at high temperatures and pressures. google.comgoogle.com A patented method for synthesizing 2-chloro-4-(methylsulfonyl)benzoic acid involves the oxidation of 2-chloro-4-methylsulfonyltoluene with nitric acid. google.com
Catalytic oxidation offers an alternative to stoichiometric strong oxidants like nitric acid. These methods often employ transition-metal salts and can proceed under various conditions, including liquid-phase air oxidation. google.com The oxidation of toluene and its derivatives to benzoic acid is a key technology in the chemical industry. acs.org
Commonly used catalytic systems involve cobalt and manganese salts, often in combination with bromides, in a solvent like acetic acid. acs.org For example, a Co(OAc)₂/[bmim][Br] system has shown high selectivity (94%) for benzoic acid in toluene oxidation at 150°C. acs.org Vanadium-based catalysts are also effective. A V₂O₅/Al₂O₃ catalyst, particularly when modified with MoO₃, has been studied for the vapor-phase oxidation of toluene to benzoic acid. uobaghdad.edu.iq Another approach uses a 5,10,15,20-tetraphenyl-21H,23H-porphine vanadium(IV) oxide (VOTPP) catalyst, which can achieve 86% selectivity for benzoic acid from toluene at 145°C and 0.8 MPa, notably without a solvent. iaea.org
Table 2: Selected Catalytic Systems for Toluene Derivative Oxidation
| Catalyst System | Oxidant | Temperature (°C) | Solvent | Key Findings |
|---|---|---|---|---|
| Co(OAc)₂/[bmim][Br] | O₂ (1.0 MPa) | 150 | Acetic Acid | 94% conversion, 94% selectivity for benzoic acid. acs.org |
| V₂O₅/Al₂O₃ modified with MoO₃ | Air | Not specified | Vapor Phase | MoO₃ modification greatly promoted the reaction. uobaghdad.edu.iq |
This table summarizes data from cited research articles.
Oxidation of Aromatic Methyl Groups
Hypohalite-Based Oxidation Techniques
Hypohalite-based oxidation, a variant of the haloform reaction, presents a viable method for the synthesis of 2-Chloro-4-(methylsulfanyl)benzoic acid from an appropriate methyl ketone precursor. This reaction typically involves the use of sodium hypohalite, such as sodium hypochlorite (B82951), in a basic aqueous medium. A patented method for a structurally similar compound, 2-chloro-3-methyl-4-methylsulfonyl benzoic acid, details a process where the corresponding acetophenone (B1666503) derivative undergoes a haloform reaction. patsnap.com In this process, the methyl ketone is oxidized to a carboxylic acid, with the methyl group being converted to a haloform.
The reaction is carried out in the water phase with sodium hypohalite, often in the presence of a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases. patsnap.com This technique is advantageous due to its relatively mild reaction conditions and the use of readily available and inexpensive reagents.
Air Oxidation Processes
Air oxidation processes offer an alternative route for the synthesis of benzoic acid derivatives from their corresponding toluene precursors. For the analogous compound, 2-chloro-4-(methylsulfonyl)toluene, air oxidation has been reported as a potential synthetic method. google.com This process typically requires the presence of a catalyst, such as a cobalt salt, to facilitate the oxidation of the methyl group to a carboxylic acid. google.com However, the efficiency of atmospheric oxidation for these types of substrates can be low. google.com
Innovations in this area include the use of oxygen under pressure in combination with other oxidants like nitric acid to enhance the reaction rate and yield. google.com While specific applications of air oxidation for the direct synthesis of this compound are not detailed in the available literature, this approach remains a plausible, albeit potentially challenging, synthetic strategy.
Carboxylic Acid Functionalization via Acyl Chloride Intermediates
The carboxylic acid group of this compound can be readily converted into a more reactive acyl chloride intermediate, 2-Chloro-4-(methylsulfanyl)benzoyl chloride. This transformation is a common strategy to facilitate further functionalization, such as in the synthesis of esters and amides. The conversion to the acyl chloride is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. google.com
For the analogous 2-chloro-4-(methylsulfonyl)benzoic acid, the resulting acyl chloride is a key intermediate in the production of certain herbicides. google.com This acyl chloride can then be reacted with various nucleophiles to introduce new functional groups.
Multi-Step Synthetic Sequences and Route Optimization
The preparation of this compound is often embedded within multi-step synthetic sequences that require careful optimization to maximize yield and purity.
Preparation from Substituted Toluene Derivatives
A common and economically viable approach to synthesizing this compound involves a multi-step process starting from a substituted toluene derivative. A general and widely practiced route for the analogous 2-chloro-4-(methylsulfonyl)benzoic acid begins with 4-methylsulfonyltoluene. google.com This starting material undergoes a chlorination reaction to introduce a chlorine atom at the 2-position of the benzene (B151609) ring, yielding 2-chloro-4-methylsulfonyltoluene. google.com
The subsequent step involves the oxidation of the methyl group to a carboxylic acid. Various oxidizing agents can be employed for this transformation, with nitric acid being a common choice. google.com The reaction conditions for both the chlorination and oxidation steps are critical and are often optimized to achieve high yields and minimize the formation of byproducts. google.com A similar pathway can be envisioned for this compound, starting from 4-(methylsulfanyl)toluene.
Table 1: Representative Two-Step Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid google.com
| Step | Reactant | Reagents | Product | Temperature (°C) |
| 1. Chlorination | 4-methylsulfonyltoluene | Chlorine, Iron catalyst, Low-polarity solvent | 2-chloro-4-methylsulfonyltoluene | 85-95 |
| 2. Oxidation | 2-chloro-4-methylsulfonyltoluene | Nitric acid | 2-chloro-4-(methylsulfonyl)benzoic acid | 175-195 |
Phase Transfer Catalysis in Synthetic Pathways
Phase transfer catalysis (PTC) has emerged as a valuable tool in the synthesis of this compound and its derivatives, particularly in reactions involving immiscible phases. In the context of the hypohalite-based oxidation of a methyl ketone precursor, a phase transfer catalyst is employed to facilitate the transport of the hypohalite anion from the aqueous phase to the organic phase where the reaction with the ketone occurs. patsnap.com
The use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride, can significantly enhance the reaction rate and yield. patsnap.com This is attributed to the ability of the catalyst to bring the reactants together at the phase interface or in the organic phase.
Table 2: Effect of Phase Transfer Catalyst on a Haloform Reaction patsnap.com
| Catalyst | Molar Equivalent | Reaction Yield (%) |
| Benzyltriethylammonium chloride | 0.1 | 97.5 |
| Tetrabutylammonium (B224687) bisulfate | 0.01 | 95.3 |
Innovations in Synthetic Process Design
Such innovative approaches, focusing on greener chemistry principles and process intensification, are likely to be applicable to the synthesis of this compound, offering pathways to more sustainable and cost-effective manufacturing processes.
Development of High-Purity and High-Yield Protocols
Research into the synthesis of this compound has led to the exploration of various synthetic pathways. A notable approach involves a multi-step process commencing from a substituted chlorobenzonitrile precursor. This methodology, while not exclusively detailed for this specific isomer in widely available literature, can be adapted from general procedures for analogous compounds.
A promising route for obtaining this compound in high purity and yield involves a two-step sequence: the nucleophilic aromatic substitution of a nitrile-activated chlorine atom, followed by the hydrolysis of the nitrile group to a carboxylic acid.
The initial step typically involves the reaction of 2,4-dichlorobenzonitrile (B1293624) with a methylthiolating agent, such as sodium thiomethoxide. The reaction is generally carried out in a suitable organic solvent. The conditions for this nucleophilic aromatic substitution are crucial for achieving high selectivity and yield, favoring the displacement of the chlorine atom at the 4-position due to the activating effect of the nitrile group.
The subsequent step is the hydrolysis of the resulting 2-chloro-4-(methylsulfanyl)benzonitrile (B1454405) to the desired this compound. This transformation is commonly achieved under basic or acidic conditions, followed by acidification to precipitate the final product. The choice of hydrolysis conditions can significantly impact the purity of the final product, with careful control required to minimize the formation of byproducts.
The following tables outline the key parameters and findings from a generalized protocol adapted for the synthesis of this compound.
Table 1: Reaction Parameters for the Synthesis of 2-Chloro-4-(methylsulfanyl)benzonitrile
| Parameter | Value/Condition |
| Starting Material | 2,4-Dichlorobenzonitrile |
| Reagent | Sodium thiomethoxide |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80-100 °C |
| Reaction Time | 4-6 hours |
| Work-up | Aqueous work-up followed by extraction |
Table 2: Reaction Parameters for the Hydrolysis to this compound
| Parameter | Value/Condition |
| Starting Material | 2-Chloro-4-(methylsulfanyl)benzonitrile |
| Hydrolysis Condition | Aqueous Sodium Hydroxide |
| Temperature | Reflux |
| Reaction Time | 8-12 hours |
| Product Isolation | Acidification with HCl, filtration, and drying |
Detailed research findings for analogous reactions suggest that this synthetic approach can lead to high yields, often exceeding 85% for both steps, with the final product purity being greater than 98% after appropriate purification techniques such as recrystallization. The selection of a suitable recrystallization solvent is critical for removing any unreacted starting materials or byproducts from the hydrolysis step.
This method provides a viable pathway for the production of high-purity this compound, a valuable intermediate in the synthesis of various organic compounds. The availability of a robust and efficient synthetic protocol is essential for its application in further chemical research and development.
Chemical Reactivity and Transformation Pathways
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle for a variety of transformations, including esterification, amidation, and coupling reactions.
Esterification of 2-Chloro-4-(methylsulfanyl)benzoic acid can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdpi.com The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. mdpi.com
Another effective method involves the use of solid acid catalysts, such as zirconium-based catalysts. mdpi.com These heterogeneous catalysts offer advantages in terms of ease of separation and reusability. The mechanism generally involves the activation of the carboxylic acid by the Lewis acidic metal center, facilitating the nucleophilic attack of the alcohol. mdpi.com
| Reaction | Reagents | Catalyst | Key Features |
| Fischer-Speier Esterification | Alcohol (e.g., Methanol (B129727), Ethanol) | Strong Acid (e.g., H₂SO₄, p-TsOH) | Reversible reaction; often requires excess alcohol or water removal. |
| Solid Acid Catalysis | Alcohol | Zirconium/Titanium solid acid | Heterogeneous catalysis, reusable catalyst. |
The formation of amides from this compound is a key transformation for the synthesis of various derivatives. Direct condensation with an amine is typically challenging and requires high temperatures. Therefore, activating agents are commonly employed.
One-pot condensation can be mediated by reagents such as titanium(IV) chloride (TiCl₄). nih.gov In this method, the carboxylic acid is treated with TiCl₄ and a base like pyridine, followed by the addition of the amine. nih.gov This process facilitates the formation of the amide bond under milder conditions. nih.gov
Another approach involves the in situ generation of reactive phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine. researchgate.net These species activate the carboxylic acid, allowing for its efficient conversion to the corresponding amide upon reaction with a primary or secondary amine at room temperature. researchgate.net
| Method | Activating/Coupling Reagent | Typical Conditions | Advantages |
| TiCl₄ Mediated | Titanium(IV) chloride, Pyridine | 85 °C | Good for a wide range of substrates. nih.gov |
| In Situ Phosphonium Salts | N-chlorophthalimide, Triphenylphosphine | Room Temperature | Mild reaction conditions. researchgate.net |
For the formation of amide bonds, particularly in the context of more complex molecules, peptide coupling reagents are widely used. These reagents activate the carboxylic acid group of this compound, facilitating its reaction with an amine nucleophile to form a stable amide linkage with minimal side reactions and racemization. uni-kiel.debachem.com
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. uni-kiel.depeptide.com Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues (PyBOP, HBTU, HATU), are also highly effective. bachem.compeptide.com
These reagents convert the carboxylic acid into a more reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium salt, which is then readily attacked by the amine.
| Coupling Reagent Class | Examples | Function |
| Carbodiimides | DCC, EDC | Form O-acylisourea intermediate. peptide.com |
| Phosphonium Salts | BOP, PyBOP, HBTU, HATU | Form active esters or acylphosphonium intermediates. bachem.compeptide.com |
| Uronium/Aminium Salts | HBTU, HATU | Form active esters. bachem.com |
While not specifically documented for this compound, decarbonylative cross-coupling reactions represent a potential transformation pathway for this class of compounds. In general, these reactions involve the conversion of a carboxylic acid to an aryl halide or other cross-coupling partner through the extrusion of carbon monoxide. This transformation is typically catalyzed by transition metals like palladium. Such a reaction could potentially convert this compound into 1,3-dichloro-5-(methylsulfanyl)benzene, although this specific transformation has not been reported.
Reactivity of the Halogen Substituent
The chlorine atom attached to the aromatic ring is a site for nucleophilic aromatic substitution reactions.
The chlorine atom at the 2-position of this compound can potentially be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. The feasibility of this reaction is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group, as they stabilize the intermediate Meisenheimer complex. In this molecule, the carboxylic acid group at the ortho position and the methylsulfanyl group at the para position influence the reactivity. The carboxylic acid is electron-withdrawing, which should activate the ring for nucleophilic attack.
An analogous reaction is the synthesis of methylthiobenzoic acid from chlorobenzonitrile, where a chlorine atom is displaced by sodium methyl mercaptide in the presence of a phase transfer catalyst. google.comgoogle.com This suggests that strong nucleophiles can displace the chloro group in this compound under appropriate conditions.
| Reaction Type | Potential Nucleophiles | Key Requirement |
| Nucleophilic Aromatic Substitution (SNAr) | Alkoxides, Thiolates, Amines | Activation by electron-withdrawing groups; formation of a stable Meisenheimer intermediate. |
Transformations of the Organosulfur Moiety
The sulfur atom in the methylsulfanyl group (-SCH₃) is susceptible to changes in its oxidation state, providing a key pathway for chemical transformations.
Oxidation:
The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167), 2-chloro-4-(methylsulfinyl)benzoic acid, and subsequently the sulfone, 2-chloro-4-(methylsulfonyl)benzoic acid. The latter is a significant compound, notably used as an intermediate in the synthesis of herbicides. google.com
The oxidation of the related precursor, 2-chloro-4-(methylsulfonyl)toluene, to 2-chloro-4-(methylsulfonyl)benzoic acid is well-documented and showcases various oxidative methods applicable to this class of compounds. Due to the strong electron-withdrawing effects of the ortho-chloro group and the para-sulfonyl group, the oxidation can be challenging. google.com A variety of oxidizing agents and conditions have been employed to achieve this transformation, as detailed in the patent literature.
Commonly reported methods include oxidation with nitric acid, sodium hypochlorite (B82951), and air oxidation processes. google.com For instance, oxidation using nitric acid is noted for its low cost and high product yield, though it can generate significant NOx emissions. google.comgoogle.com Another approach involves the use of sodium hypochlorite (clorox) as the oxidant, which operates under milder conditions but may require a precious metal salt phase-transfer catalyst, increasing costs. google.com
| Oxidizing Agent | Catalyst/Solvent | Temperature | Key Observations | Reference |
|---|---|---|---|---|
| Nitric Acid (30-68%) | Phosphoric Acid (20-95%) | 140-170°C | Effective for oxidizing 2-chloro-4-methylsulfonyltoluene. | google.com |
| Nitric Acid (63wt%) | None specified | 175-195°C | Oxidation of 2-chloro-4-methylsulfonyltoluene. | google.com |
| Nitric Acid (25-65wt%) with Oxygen (0-3.0MPa) | CuI | 140-200°C | Catalytic oxidation of 2-chloro-4-methylsulfonyltoluene. | google.com |
| Sodium Hypochlorite | Precious metal salt phase-transfer catalyst | Milder conditions | Higher cost and potential for chlorine-containing wastewater. | google.com |
Reduction:
Information regarding the direct reduction of the methylsulfanyl group or its oxidized sulfone form in this compound is not extensively detailed in the available literature. However, related transformations suggest pathways for manipulating the oxidation state of the sulfur center. For example, in the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid, an intermediate step involves the reduction of 2-chloro-4-(chlorosulfonyl)benzoic acid using a reducing agent like sodium sulfite (B76179) in the presence of a base to form an aqueous solution of 2-chloro-4-sulfinyl benzoic acid. googleapis.com This indicates that the sulfinyl group (sulfoxide) can be generated from a higher oxidation state precursor.
Investigations into Reaction Mechanisms
While comprehensive mechanistic studies specifically for this compound are limited, research on analogous aryl methyl sulfides provides insight into potential reaction pathways.
The oxidation of aryl sulfides can proceed through different mechanisms depending on the oxidant and reaction conditions.
For oxidations involving potent oxidants, an electron transfer-oxygen transfer (ET-OT) mechanism may be operative. acs.org In this pathway, the initial step is a single electron transfer from the sulfur atom to the oxidant, forming a radical cation intermediate. This intermediate can then undergo further reaction, such as fragmentation or reaction with an oxygen source, to yield the final products. acs.org For example, the oxidation of some aryl sulfides with a nonheme iron(IV)-oxo complex has been shown to produce products derived from the fragmentation of these radical cation intermediates. acs.org
Alternatively, a concerted nucleophilic displacement mechanism has been proposed for the oxidation of aryl methyl sulfoxides by dimethyldioxirane (B1199080). rsc.org In this scenario, the sulfur atom acts as a nucleophile, attacking one of the oxygen atoms of the oxidant in a single, concerted step. For the oxidation of the initial sulfide (B99878), the mechanism may be more complex. Studies on methyl 4-nitrophenyl sulfide suggest that while the reaction can be concerted, in highly polar solvents it may switch to a two-step process involving a betaine (B1666868) intermediate. rsc.org
Kinetic studies on the oxidation of methyl 4-nitrophenyl sulfide and its corresponding sulfoxide with dimethyldioxirane have shown that both reactions follow second-order kinetics. rsc.org Activation parameters, including enthalpy and entropy of activation, have been calculated from rate constants measured at different temperatures. rsc.org Such studies reveal that the solvent can significantly influence the reaction rate and even the mechanism. For instance, the rate of sulfoxide oxidation is dependent on the solvent's polarity, while the rate of sulfide oxidation is more influenced by the solvent's hydrogen bond donor capacity and electron-pair donicity. rsc.org These findings highlight the complexity of predicting reaction kinetics without specific experimental data for the compound of interest.
Thermodynamic data for closely related structures, such as 2-chlorobenzoic acid, have been evaluated to understand solvation parameters like Gibbs free energy, enthalpy, and entropy. jbiochemtech.com While this data provides general insights into the behavior of the benzoic acid core in solution, it does not directly address the thermodynamic properties of the reactive methylsulfanyl group.
Derivatives, Analogues, and Structure Reactivity Relationships
Amide Derivatives
The conversion of the carboxylic acid group of 2-Chloro-4-(methylsulfanyl)benzoic acid into an amide is a fundamental transformation. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent such as thionyl chloride (SOCl₂). The resulting 2-chloro-4-(methylsulfanyl)benzoyl chloride can then be reacted with a wide variety of primary or secondary amines to yield the corresponding amide derivatives. This reaction is a standard method for forming peptide bonds and is widely used in medicinal chemistry to explore structure-activity relationships by introducing diverse amine-containing fragments.
Acylthiourea and Thiazolidinone Derivatives
A notable class of derivatives is the acylthioureas, which serve as key intermediates for the synthesis of heterocyclic systems like thiazolidinones. These compounds are of interest due to their diverse biological activities.
The synthesis of acylthiourea derivatives of 2-chloro-4-(methylsulfonyl)benzoic acid (the oxidized form of the parent compound) has been reported. researchgate.net The process begins with the conversion of 2-chloro-4-(methylsulfonyl)benzoic acid to its corresponding acid chloride, 2-chloro-4-(methylsulfonyl)benzoyl chloride. This acid chloride is then reacted with ammonium (B1175870) thiocyanate (B1210189) in an anhydrous solvent like acetone. This reaction proceeds in situ to form a highly reactive benzoyl isothiocyanate intermediate. Subsequent nucleophilic addition of a substituted aromatic amine to the isothiocyanate yields the final N-(arylcarbamothioyl)benzamide, or acylthiourea, derivative. researchgate.net
Table 1: Examples of Synthesized Acylthiourea Derivatives
| Derivative Name | Amine Used |
|---|---|
| 2-chloro-4-(methylsulfonyl)-N-(phenylcarbamothioyl)benzamide | Aniline |
| 2-chloro-4-(methylsulfonyl)-N-(4-chlorophenylcarbamothioyl)benzamide | 4-Chloroaniline |
This table is illustrative of the types of derivatives that can be synthesized via this method.
The acylthiourea derivatives serve as precursors for the synthesis of 1,3-thiazolidin-4-ones, a class of five-membered heterocyclic compounds. sphinxsai.com The cyclocondensation reaction is achieved by treating the acylthiourea with an α-halo ester, such as tert-butyl chloroacetate. researchgate.net In this reaction, the sulfur atom of the thiourea (B124793) moiety acts as a nucleophile, attacking the electrophilic carbon of the chloroacetate. This is followed by an intramolecular cyclization and elimination of water to form the thiazolidinone ring. nih.govresearchgate.net This synthetic route leads to the formation of 3-{[2-chloro-4-(methylsulfonyl)phenyl]carbonyl}-2-(imino)-1,3-thiazolidin-4-one derivatives. researchgate.net
Ester Derivatives, e.g., Methyl 2-Chloro-4-(methylsulfonyl)benzoate
Esterification of the carboxylic acid group is another common derivatization. An important example is Methyl 2-chloro-4-(methylsulfonyl)benzoate. This compound features a methylsulfonyl group (-SO₂CH₃), which is the oxidized form of the methylsulfanyl group (-SCH₃). The synthesis can involve the oxidation of this compound to 2-chloro-4-(methylsulfonyl)benzoic acid, followed by standard esterification procedures (e.g., reaction with methanol (B129727) in the presence of an acid catalyst). Alternatively, the methyl ester of the parent compound can be synthesized first, followed by oxidation of the thioether to the sulfone. googleapis.com The methylsulfonyl group is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring. This ester is noted as a useful intermediate in the preparation of certain herbicidal compounds. googleapis.com
Analogues with Altered Substituents
Analogues of this compound can be created by modifying or adding substituents on the benzene (B151609) ring. These changes can dramatically alter the molecule's properties.
An example of a halogenated analogue is 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA). nih.gov This compound is an analogue of the oxidized (sulfonyl) form of the parent acid, featuring the addition of a bromomethyl (-CH₂Br) group at the 3-position of the benzene ring. The introduction of the reactive bromomethyl group provides a handle for further chemical modifications. Research has identified BCMBA as a sensitizer, capable of causing occupational asthma, rhinitis, and urticaria in exposed individuals. nih.gov This finding highlights how structural modifications can introduce potent biological effects.
Alkyl-Substituted Analogues (e.g., Methyl at Position 3)
A key analogue of this compound is its methyl-substituted derivative, specifically 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. nih.gov The introduction of a methyl group at the 3-position of the benzene ring alters the electronic and steric properties of the molecule, which in turn influences its synthesis and reactivity.
The preparation of this analogue is distinct from that of the parent compound. A common synthetic route involves the haloform reaction of 2-chloro-3-methyl-4-methylsulfonylacetophenone. patsnap.com This method utilizes an oxidizing agent, such as sodium hypochlorite (B82951) or sodium hypobromite (B1234621), in an aqueous phase, often facilitated by a phase transfer catalyst like benzyltriethylammonium chloride or tetrabutylammonium (B224687) bromide. patsnap.com The reaction proceeds by oxidizing the acetyl group to a carboxyl group, yielding the desired benzoic acid derivative. The process is finalized by acidifying the reaction mixture to precipitate the solid product. patsnap.com
Detailed findings from patent literature demonstrate the feasibility of this synthesis under various conditions, achieving high yields. For example, one method involves heating 2-chloro-3-methyl-4-methylsulfonylacetophenone with a 6% sodium hypochlorite aqueous solution and benzyltriethylammonium chloride to 100°C, resulting in a 97.5% yield. patsnap.com Another variation uses a 15% sodium hypobromite solution at a lower temperature of 5°C with tetrabutylammonium bromide as the catalyst, achieving a 96.1% yield. patsnap.com
Table 1: Synthesis Conditions for 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid
| Reagent | Catalyst | Temperature | Yield |
| 6% Sodium Hypochlorite | Benzyltriethylammonium chloride | 100°C | 97.5% |
| 15% Sodium Hypobromite | Tetrabutylammonium bromide | 5°C | 96.1% |
| 10% Sodium Hypochlorite | Tetrabutylammonium bisulfate | 55°C | 95.3% |
Data sourced from patent information describing the haloform reaction on 2-chloro-3-methyl-4-methylsulfonylacetophenone. patsnap.com
Trifluoroethoxy-Substituted Analogues
Another class of derivatives includes those with trifluoroethoxy substitutions. An example is 2-chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid. achemblock.comnih.gov In this analogue, a trifluoroethoxymethyl group is introduced at the 3-position. The presence of the highly electronegative fluorine atoms in the trifluoroethoxy group can significantly impact the electronic properties of the benzoic acid.
This compound is recognized as an environmental transformation product of the herbicide Tembotrione (B166760). nih.gov While detailed synthetic pathways for this specific analogue are not extensively documented in the provided literature, the synthesis of related structures, such as 2-(2,2,2-trifluoroethoxy)benzoic acid, involves the hydrolysis of the corresponding ethyl ester using a base like sodium hydroxide. mdpi.com The synthesis of the more complex 2-chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid would likely require a multi-step process, starting with a precursor that allows for the introduction of the trifluoroethoxymethyl side chain at the 3-position of the substituted benzene ring.
Table 2: Properties of Trifluoroethoxy-Substituted Analogue
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
| 2-chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid | C11H10ClF3O5S | 346.71 g/mol | 120100-77-8 |
Data sourced from PubChem. nih.gov
Comparative Analysis of Reactivity and Synthetic Utility Across Analogues
The synthetic routes and potential reactivity of this compound and its analogues highlight the influence of ring substituents. The parent compound is often synthesized by the oxidation of 2-chloro-4-methylsulfonyltoluene. google.comgoogle.comgoogle.com This oxidation can be challenging due to the strong electron-withdrawing effects of the ortho-chloro and para-methylsulfonyl groups. google.com Methods to achieve this transformation include using strong oxidizing agents like nitric acid or sodium hypochlorite, sometimes requiring catalysts or harsh conditions. google.com
In contrast, the synthesis of the 3-methyl analogue, 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, utilizes a different precursor and a haloform reaction. patsnap.com This suggests that direct oxidation of the corresponding toluene (B28343) derivative might be less efficient or that the acetophenone (B1666503) precursor is more readily available. The choice of a haloform reaction provides a high-yield pathway that circumvents the difficulties associated with oxidizing a deactivated toluene ring. patsnap.com
The introduction of a trifluoroethoxymethyl group, as seen in 2-chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid, adds further complexity. The electron-withdrawing nature of this substituent would likely further deactivate the benzene ring, potentially influencing the reactivity of the carboxylic acid group. For instance, the formation of an acid chloride, a common step in creating further derivatives, might require different conditions compared to the parent compound or the methyl-substituted analogue. researchgate.net
The synthetic utility of these compounds often lies in their role as intermediates. The parent compound, 2-chloro-4-(methylsulfonyl)benzoic acid, is a key intermediate for herbicides like sulcotrione. google.com The analogues, with their modified structures, offer pathways to new active molecules. The methyl group in 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, for instance, is part of the structure of other triketone HPPD inhibitor herbicides. patsnap.com The varied substituents on the benzene ring allow for fine-tuning of the molecule's biological activity and physical properties, which is a central goal in the development of agrochemicals and pharmaceuticals.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Synthetic Intermediate in Agrochemical Development
2-Chloro-4-(methylsulfanyl)benzoic acid is a pivotal intermediate in the synthesis of various agrochemicals, particularly herbicides. Its specific structural features, including the chloro, methylsulfanyl, and carboxylic acid groups, allow it to be a versatile building block for complex molecules that exhibit potent herbicidal activity.
Precursor in Herbicide Synthesis (e.g., Tembotrione (B166760), Sulcotrione)
A primary application of this compound is its role as a key precursor in the manufacturing of potent herbicides, most notably those in the triketone class. innospk.com This class of herbicides is effective in controlling a wide range of broadleaf and grassy weeds in various crops.
The synthesis of the herbicide Tembotrione involves the use of chlorinated benzoyl compounds as essential intermediates. nus.edu.sg The process includes the coupling of a chloro-substituted benzoyl group with a cyclohexanedione moiety to form the core structure of the tembotrione molecule. nus.edu.sg While the direct precursor mentioned in some synthesis routes is 2-chloro-4-methylsulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid, the fundamental 2-chloro-4-(methylsulfonyl)benzoic acid structure is a critical component. hangdachem.compatsnap.com
Similarly, 2-chloro-4-(methylsulfonyl)benzoic acid is a crucial intermediate in the synthesis of Sulcotrione , another significant triketone herbicide used for weed control in crops like corn. innospk.com The unique reactivity of its sulfonyl and chloro groups is instrumental in forming the active herbicidal structure. innospk.com The availability of high-purity 2-chloro-4-(methylsulfonyl)benzoic acid is essential to ensure the efficacy of the final herbicide product. innospk.com
Contribution to Crop Protection Agents
The utility of this compound extends to a broader range of crop protection agents beyond specific herbicides. Its chemical structure serves as a scaffold for the development of new and effective pesticides. The demand for advanced pesticide intermediates is driven by the need to enhance agricultural productivity and yield. innospk.com By acting as a foundational molecule, it enables the synthesis of targeted herbicides that can control weed growth without causing harm to the primary crops, thereby supporting sustainable agricultural practices. innospk.com
Utility in Pharmaceutical Chemistry
In addition to its significant role in the agrochemical industry, this compound and its derivatives are valuable intermediates in pharmaceutical chemistry. hangdachem.comkishnadexim.co.in The compound's structure provides a versatile platform for the synthesis of complex organic molecules with potential therapeutic applications.
Building Block for Complex Bioactive Molecules
The chemical functionalities present in this compound make it an important building block for the synthesis of complex bioactive molecules. kishnadexim.co.in These molecules can be designed to interact with specific biological targets, forming the basis of new therapeutic agents. Its use as a starting material allows for the introduction of various functional groups, leading to a diverse range of potential drug candidates.
Intermediate in Drug Discovery and Development
The compound serves as a key intermediate in the discovery and development of new drugs. tcichemicals.com It may be used in the synthesis of compounds for treating a variety of diseases, potentially including cancer and infections. hangdachem.com The ability to modify its structure allows medicinal chemists to explore structure-activity relationships, a critical aspect of the drug development process. One of its listed applications is as an intermediate for the API Vismodegib. indiamart.com
Laboratory Research Applications
In the realm of laboratory research, this compound primarily serves as a strategic intermediate or building block for the synthesis of more complex molecules. Its functional groups—the carboxylic acid, the chloro substituent, and the methylsulfanyl group—offer versatile reaction sites for constructing targeted molecular architectures. The most significant application of this compound is its role as a precursor in the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid, a key component in the production of certain agrochemicals.
The conversion of the methylsulfanyl (thioether) group to a methylsulfonyl (sulfone) group is a critical transformation that dramatically alters the electronic properties of the molecule, enhancing its utility for subsequent reactions. This oxidation is a common and fundamental procedure in organic synthesis.
Detailed Research Findings: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid
The primary laboratory application of this compound is its oxidation to 2-Chloro-4-(methylsulfonyl)benzoic acid. This transformation is typically achieved using a strong oxidizing agent. A common and effective method involves the use of hydrogen peroxide in an acidic medium, such as acetic acid, which facilitates the conversion of the thioether to a sulfone.
The reaction proceeds in two conceptual steps: the initial oxidation of the sulfide (B99878) to a sulfoxide (B87167), followed by further oxidation to the sulfone. Careful control of reaction conditions is necessary to ensure the reaction goes to completion and to minimize potential side reactions. The resulting product, 2-Chloro-4-(methylsulfonyl)benzoic acid, is a stable, white crystalline solid. innospk.com
| Reactant | Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound | Hydrogen Peroxide (H₂O₂), Acetic Acid (CH₃COOH) | 2-Chloro-4-(methylsulfonyl)benzoic acid | Oxidation |
Significance and Further Synthesis: The Path to Sulcotrione
The importance of synthesizing 2-Chloro-4-(methylsulfonyl)benzoic acid lies in its role as a pivotal intermediate for the herbicide Sulcotrione. innospk.com Sulcotrione is a member of the triketone class of herbicides, which are effective in controlling a wide range of broadleaf and grass weeds in crops like corn. innospk.com
In the subsequent synthetic step, 2-Chloro-4-(methylsulfonyl)benzoic acid is typically converted to its more reactive acid chloride derivative, 2-chloro-4-(methylsulfonyl)benzoyl chloride. This is often accomplished by reacting the carboxylic acid with an agent like thionyl chloride. The resulting benzoyl chloride is then reacted with cyclohexane-1,3-dione in the presence of a base to yield Sulcotrione. nih.gov This final reaction forms the carbon-carbon bond that links the two key fragments of the herbicide molecule.
The entire synthetic pathway highlights the utility of this compound as a foundational starting material in a multi-step synthesis process that culminates in a commercially significant agricultural product.
| Reactant | Reagents | Intermediate | Final Product | Reaction Type |
|---|---|---|---|---|
| 2-Chloro-4-(methylsulfonyl)benzoic acid | 1. Thionyl Chloride (SOCl₂) 2. Cyclohexane-1,3-dione, Base (e.g., Triethylamine) | 2-chloro-4-(methylsulfonyl)benzoyl chloride | Sulcotrione | Acylation / Condensation |
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbons (¹³C) within a molecule.
¹H NMR Spectroscopy for Proton Environments
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In "2-Chloro-4-(methylsulfanyl)benzoic acid", one would expect to observe distinct signals for the aromatic protons and the methyl protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH | 10-13 | Singlet | 1H |
| Aromatic-H | 7.0-8.0 | Multiplet | 3H |
The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region (10-13 ppm). The three aromatic protons would exhibit a complex splitting pattern (multiplet) in the aromatic region (7.0-8.0 ppm) due to their coupling with each other. The methyl protons of the methylsulfanyl group would likely appear as a sharp singlet at approximately 2.5 ppm.
¹³C NMR Spectroscopy for Carbon Frameworks
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, carbonyl, alkyl).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH | 165-175 |
| Aromatic C-Cl | 130-140 |
| Aromatic C-S | 135-145 |
| Aromatic C-H | 125-135 |
| Aromatic C-COOH | 128-138 |
The carbon of the carboxylic acid group is expected to resonate in the downfield region (165-175 ppm). The six aromatic carbons would show distinct signals in the range of 125-145 ppm, with their specific shifts influenced by the attached chloro, methylsulfanyl, and carboxylic acid groups. The methyl carbon of the methylsulfanyl group would appear in the upfield region (15-25 ppm).
Elucidation of Regioselectivity and Stereochemistry
The regiochemistry of "this compound" is explicitly defined by its nomenclature, indicating the specific positions of the chloro, methylsulfanyl, and benzoic acid groups on the benzene (B151609) ring. NMR spectroscopy would confirm this substitution pattern through the analysis of the coupling patterns and chemical shifts of the aromatic protons and carbons.
As "this compound" is an achiral molecule and does not possess any stereocenters, stereochemistry is not a relevant aspect of its structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can be used to deduce its elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For "this compound" (C₈H₇ClO₂S), the predicted monoisotopic mass is 201.98553 Da. uni.lu HRMS analysis would be expected to yield a mass measurement very close to this theoretical value, thereby confirming the molecular formula.
Table 3: Predicted HRMS Data for this compound
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 202.99281 |
| [M+Na]⁺ | 224.97475 |
| [M-H]⁻ | 200.97825 |
| [M+NH₄]⁺ | 220.01935 |
| [M+K]⁺ | 240.94869 |
| [M+H-H₂O]⁺ | 184.98279 |
| [M+HCOO]⁻ | 246.98373 |
| [M+CH₃COO]⁻ | 260.99938 |
| [M+Na-2H]⁻ | 222.96020 |
| [M]⁺ | 201.98498 |
Data sourced from predicted values. uni.lu
Detection and Identification of Impurities
Mass spectrometry is a highly sensitive technique for the detection and identification of impurities in a sample. By analyzing the mass spectrum for ions other than the parent compound, potential impurities can be identified. Common impurities in the synthesis of "this compound" could include unreacted starting materials, by-products from side reactions (e.g., over-oxidation of the methylsulfanyl group to a sulfoxide (B87167) or sulfone), or residual solvents. HRMS can be employed to determine the elemental composition of these impurity ions, aiding in their structural identification.
X-ray Crystallography for Solid-State Structure Determination
The precise three-dimensional arrangement of atoms and molecules in the solid state of this compound is determined using X-ray crystallography. This technique provides definitive information on bond lengths, bond angles, and crystal packing. However, a review of publicly available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound.
Table 1: Crystallographic Data for this compound
No experimental data available in the reviewed sources.
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Infrared (IR) Spectroscopy for Functional Group Confirmation
The IR spectrum would be expected to show a very broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid would appear as a strong, sharp peak in the region of 1700-1725 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-S stretching vibration for the methylsulfanyl group is typically weaker and found in the 600-800 cm⁻¹ range, while the C-Cl stretch appears in a similar region, generally between 600 and 800 cm⁻¹.
Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |
| ~3000-3100 | Medium | C-H stretch (Aromatic) |
| ~2850-2960 | Medium-Weak | C-H stretch (Aliphatic, -CH₃) |
| 1700-1725 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| 1550-1600 | Medium | C=C stretch (Aromatic ring) |
| 1450-1500 | Medium | C=C stretch (Aromatic ring) |
| ~1400-1450 | Medium | C-H bend (Aliphatic, -CH₃) |
| ~1210-1320 | Strong | C-O stretch (Carboxylic acid) |
| ~920 | Broad, Medium | O-H bend (out-of-plane, Carboxylic acid dimer) |
| 600-800 | Medium-Weak | C-Cl stretch |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, sulfur, chlorine) within a pure sample of a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity.
For this compound, with the molecular formula C₈H₇ClO₂S, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.
Table 3: Elemental Analysis Data for this compound (C₈H₇ClO₂S)
| Element | Symbol | Theoretical Mass % |
|---|---|---|
| Carbon | C | 47.41% |
| Hydrogen | H | 3.48% |
| Chlorine | Cl | 17.49% |
| Oxygen | O | 15.79% |
| Sulfur | S | 15.82% |
| Total | | 100.00% |
Chromatographic Methods for Purity and Separation (e.g., TLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities. Thin-layer chromatography (TLC) and gas chromatography (GC) are commonly employed for these purposes.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and checking the purity of a sample. For a polar compound like a carboxylic acid, a silica (B1680970) gel plate (polar stationary phase) would typically be used. The mobile phase would be a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate, often with a small amount of acetic acid to suppress the ionization of the carboxylic acid group and prevent streaking. The position of the compound is visualized under UV light or by using a staining agent. The retention factor (Rf) value is characteristic for a given compound in a specific solvent system. Studies on various chlorobenzoic acids have demonstrated the utility of TLC on silica gel for their separation and identification. psu.edu
Gas Chromatography (GC): GC can be used for purity analysis, although the high boiling point and polarity of carboxylic acids often necessitate derivatization to more volatile esters (e.g., methyl esters) prior to analysis. A patent related to the synthesis of the structurally similar compound 2-chloro-4-methylsulfonylbenzoic acid indicates that GC is used to monitor the progress of the reaction, demonstrating its applicability in this class of compounds. google.com For analysis, a capillary column with a suitable stationary phase (e.g., a nonpolar or medium-polarity phase like polydimethylsiloxane) would be used, coupled with a detector such as a flame ionization detector (FID) or a mass spectrometer (MS).
Table 4: Chromatographic Methods for this compound
| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Purpose |
|---|---|---|---|
| TLC | Silica Gel | Hexane/Ethyl Acetate with Acetic Acid | Purity assessment, reaction monitoring |
| GC | Polydimethylsiloxane-based capillary column | Helium or Nitrogen | Purity analysis (often after derivatization) |
Computational Chemistry and Theoretical Investigations
Molecular Structure and Conformation Analysis
Computational methods such as molecular mechanics and quantum chemical calculations are employed to determine the most stable conformation of the molecule. For 2-Chloro-4-(methylsulfanyl)benzoic acid, the orientation of the carboxylic acid group relative to the benzene (B151609) ring is a key conformational feature. Due to steric hindrance from the ortho-chloro substituent, the carboxylic acid group is likely to be twisted out of the plane of the benzene ring. This rotation influences the molecule's electronic properties and intermolecular interactions.
The methylsulfanyl group, being relatively flexible, can also adopt various conformations. However, its preferred orientation will be one that minimizes steric clashes with the adjacent chlorine atom and maximizes favorable electronic interactions. The interplay of these steric and electronic factors results in a unique three-dimensional structure that is fundamental to the molecule's reactivity and physical properties.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is paramount in determining its reactivity. Computational quantum chemistry provides deep insights into the distribution of electrons and the nature of chemical bonds within this compound.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. taylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.edulibretexts.org The energy and localization of these orbitals provide a powerful indication of a molecule's nucleophilic and electrophilic character. taylorandfrancis.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the sulfur atom of the methylsulfanyl group, which possesses lone pairs of electrons. The energy of the HOMO is indicative of the molecule's ability to donate electrons, thus acting as a nucleophile.
Conversely, the LUMO is anticipated to be distributed over the carboxylic acid group and the aromatic ring, particularly influenced by the electron-withdrawing chlorine atom. The energy of the LUMO reflects the molecule's propensity to accept electrons, highlighting its electrophilic potential. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.
Prediction of Physicochemical Parameters
A suite of computational tools is available to predict the physicochemical properties of molecules, which are essential for various applications, including drug discovery and materials science. For this compound, several key parameters have been estimated using these in silico methods.
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of its ability to permeate cell membranes. For this compound, the predicted TPSA is a key indicator of its potential bioavailability.
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's solubility in a nonpolar solvent versus a polar solvent. It is a critical parameter in medicinal chemistry, influencing absorption, distribution, metabolism, and excretion (ADME) properties. Various computational models are used to predict LogP values, each employing different algorithms. A predicted XlogP value for this compound is 2.7. uni.lu A comprehensive analysis using multiple models provides a more robust understanding of its lipophilic character.
The number of rotatable bonds in a molecule is a measure of its conformational flexibility. This parameter is also important in drug design, as excessive flexibility can lead to a loss of binding affinity to a target protein.
The following table summarizes the computationally predicted physicochemical parameters for this compound, obtained from various predictive models.
| Parameter | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 38.3 Ų | SwissADME |
| iLOGP | 2.63 | SwissADME |
| XLOGP3 | 2.70 | SwissADME |
| WLOGP | 2.58 | SwissADME |
| MLOGP | 2.39 | SwissADME |
| SILICOS-IT | 3.25 | SwissADME |
| Rotatable Bond Count | 2 | SwissADME |
Hydrogen Bond Donor and Acceptor Counts
In computational chemistry and molecular modeling, the number of hydrogen bond donors and acceptors on a molecule is a critical parameter for predicting its interactions with biological macromolecules and its physicochemical properties. For this compound, these counts can be theoretically determined.
The primary hydrogen bond donor is the hydroxyl group (-OH) of the carboxylic acid function. The hydrogen atom of this group can be donated to an acceptor atom, such as an oxygen or nitrogen, in a neighboring molecule. Therefore, this compound has one hydrogen bond donor .
The hydrogen bond acceptors are the oxygen atoms of the carboxylic acid group and, to a lesser extent, the sulfur atom of the methylsulfanyl group and the chlorine atom. The two oxygen atoms of the carboxyl group are the most significant acceptors. Consequently, this compound is considered to have three primary hydrogen bond acceptors .
These counts are crucial for understanding the molecule's potential to form dimers in the solid state and to interact with solvent molecules and biological targets. For comparison, a closely related compound, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid, is also reported to have one hydrogen bond donor and a higher count of eight hydrogen bond acceptors due to the additional oxygen and fluorine atoms. nih.gov
Table 1: Hydrogen Bond Donor and Acceptor Counts for this compound and a Related Compound
| Compound | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | 1 | 3 |
| 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid | 1 | 8 |
Reaction Mechanism Simulations and Energetic Profiling
While specific reaction mechanism simulations and detailed energetic profiling for this compound are not extensively documented in publicly available literature, computational studies on similar benzoic acid derivatives provide insights into the likely reactivity and transformation pathways of this molecule.
Theoretical investigations into the reaction mechanisms of substituted benzoic acids often employ quantum chemical calculations, such as Density Functional Theory (DFT), to model the transition states and intermediates of various reactions. These studies can elucidate the energetic barriers and reaction coordinates for processes like esterification, amidation, and nucleophilic aromatic substitution.
For instance, the synthesis of derivatives of this compound, such as amides, would proceed through the activation of the carboxylic acid group, followed by nucleophilic attack by an amine. Computational modeling could predict the most energetically favorable pathway for this transformation, considering different activating agents and reaction conditions.
Energetic profiling, a key component of these simulations, involves calculating the potential energy surface of a reaction. This allows for the determination of activation energies, which are critical for predicting reaction rates and identifying the rate-determining step. For this compound, such profiling would be valuable in understanding its stability and reactivity under various conditions. For example, studies on other benzoic acids have used computational methods to investigate potential energy profiles for internal rotations, which can influence the molecule's conformational preferences and reactivity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. spu.edu.syscienceforecastoa.com For derivatives of this compound, QSAR models could be developed to predict their potential as, for example, antimicrobial or herbicidal agents.
The development of a QSAR model for derivatives of this compound would involve several key steps:
Data Set Generation: A series of derivatives would be synthesized by modifying the core structure. For instance, the carboxylic acid group could be converted to various esters or amides, and the methylsulfanyl group could be oxidized to a sulfoxide (B87167) or sulfone.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., Hammett constants), steric parameters (e.g., van der Waals volume), and lipophilicity (e.g., logP). spu.edu.synih.gov
Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. scienceforecastoa.com
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques to ensure its robustness and reliability.
QSAR studies on other substituted benzoic acids have successfully identified key structural features that govern their biological activity. nih.govnih.gov For derivatives of this compound, a QSAR model could reveal the relative importance of the chloro, methylsulfanyl, and carboxylic acid functionalities in determining a specific biological endpoint. Such models are invaluable for guiding the rational design of new, more potent, and selective compounds.
Table 2: Key Parameters in QSAR Studies of Benzoic Acid Derivatives
| Parameter Type | Examples | Relevance |
| Electronic | Hammett constants, Dipole moment | Influence of electron-donating/withdrawing groups on reactivity and binding. scienceforecastoa.com |
| Steric | van der Waals volume, Molar refractivity | Impact of substituent size and shape on receptor fit. nih.gov |
| Lipophilicity | Partition coefficient (logP) | Role of hydrophobicity in membrane permeability and transport. spu.edu.sy |
| Topological | Connectivity indices | Description of molecular branching and shape. |
Future Research Directions and Perspectives
Development of More Sustainable and Efficient Synthetic Routes
The industrial production of 2-chloro-4-(methylsulfonyl)benzoic acid, a closely related oxidized form of the title compound, often relies on multi-step syntheses involving potent oxidants and chlorinated solvents. google.comgoogle.com A primary future objective is the development of greener and more efficient synthetic methodologies. Current methods, which include the oxidation of 2-chloro-4-methylsulfonyltoluene with agents like nitric acid, present environmental challenges due to the generation of NOx gases and the use of harsh reaction conditions. google.comgoogle.com
Future research should focus on catalytic systems that utilize more environmentally benign oxidants, such as hydrogen peroxide or even molecular oxygen, combined with novel catalysts to improve reaction efficiency and reduce waste. asianpubs.org For instance, the use of phase-transfer catalysts has been explored to improve reaction conditions, but often involves precious metals, indicating a need for cheaper, more abundant catalytic materials. google.compatsnap.com The optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial. A move away from low-polarity solvents like carbon tetrachloride towards greener alternatives is a key goal. google.com
Table 1: Comparison of Existing and Proposed Synthetic Approaches
| Parameter | Conventional Methods (e.g., Nitric Acid Oxidation) | Future Sustainable Methods |
|---|---|---|
| Oxidizing Agent | Concentrated Nitric Acid google.com | Hydrogen Peroxide, O2/Air google.comasianpubs.org |
| Catalyst | Often uncatalyzed or uses simple catalysts like iron/iodine google.com | Heterogeneous catalysts, biocatalysts, abundant metal catalysts |
| Solvents | Chlorinated solvents (e.g., CCl4) google.com | Supercritical fluids, ionic liquids, water, or solvent-free conditions |
| Byproducts | NOx gases, acidic waste streams google.com | Water |
| Energy Input | High temperatures (175-195 °C) google.com | Lower temperatures, photochemically or electrochemically driven reactions |
Expansion of Derivative Chemistry for Novel Functional Materials
While 2-chloro-4-(methylsulfonyl)benzoic acid is a well-established intermediate for triketone herbicides, its structural motifs—a substituted benzoic acid with chloro and methylsulfanyl/methylsulfonyl groups—suggest potential for broader applications. google.comgoogleapis.com Future research should aim to expand the derivative chemistry beyond agrochemicals into the realm of novel functional materials.
The presence of the carboxylic acid group allows for conversion into esters, amides, and acid chlorides, opening pathways to polymerization. googleapis.comgoogleapis.com Polymers incorporating this moiety could exhibit interesting properties, such as thermal stability, altered solubility, or specific binding capabilities, potentially leading to applications in specialty plastics or separation membranes. Furthermore, the combination of the electron-withdrawing chloro and sulfonyl groups with the aromatic ring could be exploited in the design of novel electronic materials or as ligands for metal-organic frameworks (MOFs). The biological activity of similar sulfonamide-bearing benzoic acid derivatives as antidiabetic agents suggests that new derivatives could also be explored as pharmaceutical building blocks. nih.govnih.gov
Deeper Mechanistic Understanding of Complex Transformations
Many of the synthetic transformations involving 2-chloro-4-(methylsulfanyl)benzoic acid and its precursors are based on established but mechanistically complex reactions. For example, the oxidation of the toluene (B28343) precursor to the benzoic acid involves breaking strong C-H bonds, and the precise mechanism can vary significantly with the chosen oxidant and conditions. google.comgoogle.com
A deeper mechanistic understanding is crucial for process optimization and the rational design of improved catalysts. Future work should employ a combination of kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring to probe reaction pathways. For instance, elucidating the role of intermediates in the oxidation process could help minimize the formation of impurities. Understanding the mechanism of chlorination of the 4-(methylsulfonyl)toluene precursor can lead to better control over regioselectivity, improving the yield of the desired 2-chloro isomer. google.com
Predictive Modeling for Rational Design of New Analogues
Computational chemistry and predictive modeling offer powerful tools for accelerating the discovery of new analogues with desired properties, bypassing time-consuming and resource-intensive trial-and-error synthesis. Future research should heavily leverage these in silico techniques for the rational design of new derivatives of this compound.
For its application in agrochemicals, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features of new derivatives with their herbicidal activity. Molecular docking studies, similar to those performed on other bioactive benzoic acid derivatives, can be used to predict how these analogues will interact with their biological targets, such as the HPPD enzyme for triketone herbicides. nih.gov This predictive power allows researchers to prioritize the synthesis of candidates with the highest probability of success. Furthermore, computational tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to design compounds that are not only effective but also have favorable environmental and safety profiles. nih.gov
Integration of Experimental and Computational Methodologies
The most effective path forward lies in the tight integration of experimental and computational approaches. chemrxiv.org This synergistic strategy allows for a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate the computational models.
A potential workflow would involve:
Computational Screening: Using DFT and QSAR models to design a virtual library of novel derivatives of this compound and predict their functional properties (e.g., herbicidal activity, material characteristics).
Guided Synthesis: Prioritizing and synthesizing the most promising candidates identified in the computational screening phase, using the sustainable synthetic routes discussed previously.
Experimental Validation: Characterizing the newly synthesized compounds and testing their properties in the lab.
Model Refinement: Feeding the experimental data back into the computational models to improve their predictive accuracy for the next design cycle.
This integrated approach has been successfully applied to understand the properties of similar systems, such as substituted nitrobenzoic acids, and represents the future of efficient and targeted chemical research. chemrxiv.orgresearchgate.net By combining predictive modeling with advanced, sustainable synthesis, the full potential of this compound as a versatile chemical building block can be realized.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-4-(methylsulfanyl)benzoic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via chlorination of 4-(methylsulfanyl)benzoic acid using chlorine gas with FeCl₃ as a catalyst under controlled temperatures . For advanced optimization, sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃) in aqueous solutions can reduce byproducts, achieving yields up to 89% purity . Key variables include temperature (60–75°C), stoichiometry of sulfite agents, and post-reaction purification via crystallization .
Q. Which analytical techniques are most effective for characterizing this compound?
- HPLC : A Hypersil ODS column with acetonitrile/0.2% phosphoric acid (70:30 v/v) mobile phase detects purity at 214 nm, validated for linearity (1.0–20.0 mg/L, R²=0.9994) and recovery rates (98–103%) .
- Crystallography : SHELX programs (e.g., SHELXL, SHELXD) enable small-molecule structure determination, particularly for resolving substituent positions on the benzene ring .
- Spectroscopy : NMR and IR confirm functional groups, while mass spectrometry verifies molecular weight .
Q. How does the methylsulfanyl group influence the compound’s reactivity compared to other substituents?
The methylsulfanyl (–SCH₃) group acts as an electron donor, enhancing electrophilic substitution at the ortho/para positions. Compared to sulfonyl (–SO₂–) or nitro (–NO₂) groups, it reduces oxidative instability but increases susceptibility to nucleophilic displacement under acidic conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthesis yields for this compound?
Discrepancies arise from varying reductants (e.g., sodium sulfite vs. chloroacetic acid) and base selection. For instance, NaHCO₃ buffers pH during sulfonation, minimizing side reactions, while NaOH accelerates hydrolysis, reducing yield . Systematic DOE (Design of Experiments) is recommended to optimize parameters like temperature, reagent ratios, and reaction time .
Q. How can computational modeling predict reaction pathways for derivative synthesis?
AI-driven retrosynthesis tools (e.g., using Reaxys or Pistachio databases) suggest feasible routes for derivatives. For example, substituting –Cl with –NH₂ via nucleophilic aromatic substitution is predicted to require polar aprotic solvents (DMF) and elevated temperatures (80–100°C) . DFT calculations further assess transition-state energetics for regioselective reactions .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
It serves as a precursor for sulfonamide drugs. For example, reacting with methylsulfonamide yields 2-chloro-4-(methylsulfonamido)benzoic acid, a potential intermediate in diuretic or antihypertensive agents . Mechanistic studies show the –COOH group facilitates conjugation with bioactive moieties via esterification or amidation .
Q. How do environmental factors affect the stability of this compound?
The compound degrades under UV light via C–S bond cleavage, forming 2-chloro-4-hydroxybenzoic acid. Hydrolysis in aqueous media (pH > 8) replaces –SCH₃ with –OH, necessitating storage in dark, anhydrous conditions . Ecotoxicity studies using Daphnia magna indicate moderate aquatic toxicity (EC₅₀ = 12 mg/L) .
Methodological Comparisons
Q. What are the advantages of crystallographic vs. spectroscopic characterization for structural analysis?
Q. How do oxidation pathways differ between methylsulfanyl and methylsulfonyl derivatives?
Oxidation of –SCH₃ to –SO₂CH₃ (using KMnO₄/H₂SO₄) increases polarity and hydrogen-bonding capacity, altering solubility and bioactivity. Kinetic studies show the reaction is first-order with respect to oxidant concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
